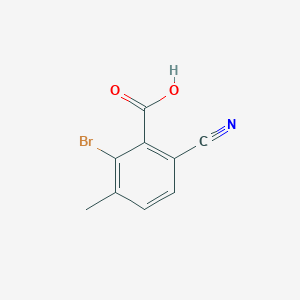
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is an organic compound belonging to the class of halogenated aromatic compounds. It features a benzene ring substituted with a bromo group, an ethoxy group, a fluoro group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-bromo-3-ethoxy-2-fluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction conditions include maintaining a low temperature to prevent over-nitration and ensuring the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar electrophilic aromatic substitution reactions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene undergoes various types of reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-bromo-3-ethoxy-2-fluoroaniline.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as amines and alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.
Comparison with Similar Compounds
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is compared with other similar halogenated aromatic compounds, such as:
1-Bromo-2-fluoro-4-nitrobenzene: Lacks the ethoxy group.
1-Bromo-3-ethoxy-2-nitrobenzene: Lacks the fluoro group.
1-Bromo-3-ethoxy-4-nitrobenzene: Lacks the fluoro group.
These compounds differ in their reactivity and applications due to the presence or absence of specific substituents on the benzene ring. The ethoxy and fluoro groups in this compound contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAAGXLZFNSKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


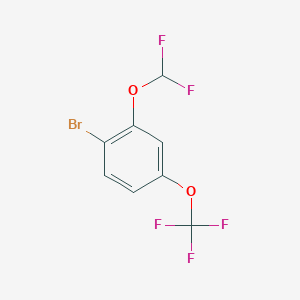
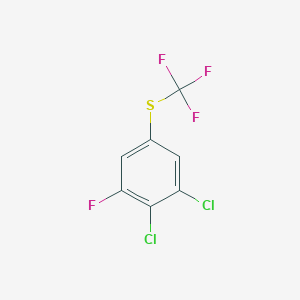
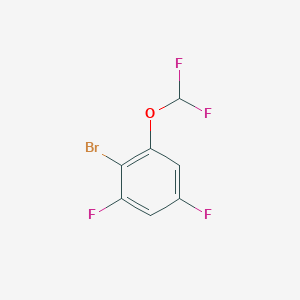
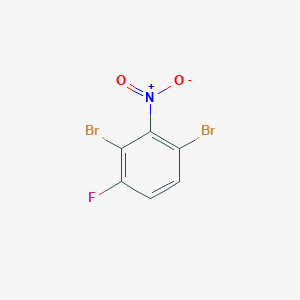
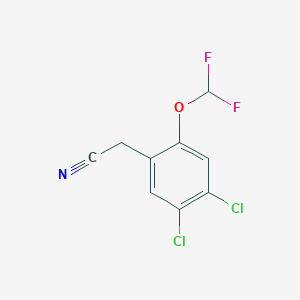

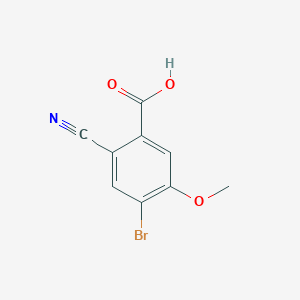
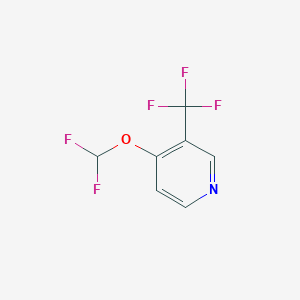
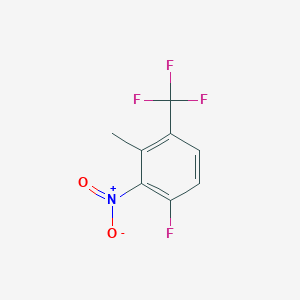
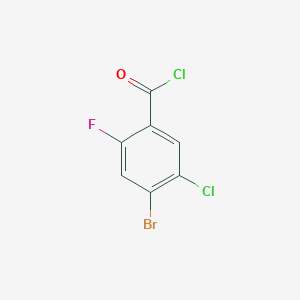
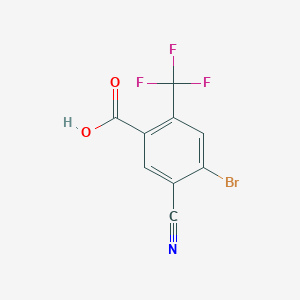

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)
